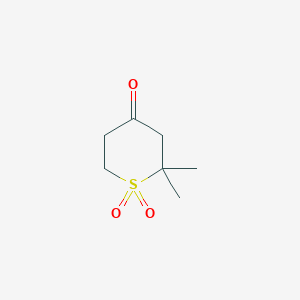

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Description

Properties

IUPAC Name |

2,2-dimethyl-1,1-dioxothian-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXNFIMMZYPOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCS1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the oxidation of 2,2-dimethyltetrahydro-4H-thiopyran-4-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide back to the corresponding thiopyranone.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Thiopyranone.

Substitution: Various substituted thiopyranones depending on the nucleophile used.

Scientific Research Applications

While specific applications of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide are not extensively documented in the provided search results, information regarding its properties, synthesis, and related compounds can provide insights into potential research applications.

Chemical Properties and Synthesis

this compound has the molecular formula C7H12O3S and a molecular weight of 176.23 . The PubChem CID for 2,2-Dimethyltetrahydro-4h-thiopyran-4-one is 287564 . A method for synthesizing a related compound, tetrahydro-4H-pyran-4-one, involves reacting 3-chloropropionyl chloride and aluminum trichloride, introducing ethylene gas, and further processing with hydrochloric acid and phosphoric acid .

Safety and Handling

this compound is considered to have no known hazard . Standard safety measures include ensuring adequate ventilation and using personal protective equipment . In case of skin contact, immediate washing with copious amounts of water is recommended; for eye contact, flush with plenty of water for at least 15 minutes .

Potential Research Applications

Although the search results do not explicitly detail the applications of this compound, we can infer potential uses based on related compounds and their biological activities:

- Synthesis of complex molecules The compound 2,2-Dimethyltetrahydro-4H-thiopyran-4-one is used as an intermediate in the synthesis of Ethyl 5-bromo-3-(2,2-dimethyltetrahydro-2H-thiopyran-4-yl)-1H-indole-7- carboxylate .

- Drug Discovery: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown promise in developing novel therapies against tropical diseases like malaria, leishmaniasis, and trypanosomiasis . These compounds can disrupt metabolic pathways in parasites .

- Allosteric Modulation: The 4H-thiochromen-4-one 1,1-dioxide core can act as an allosteric modulator, interacting with key amino acids in binding pockets and leading to interhelical disruption .

Mechanism of Action

The mechanism of action of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Structural Analysis

Key Observations :

- Electron-withdrawing groups (e.g., sulfone, cyano) increase reactivity at the ketone position compared to unmodified thiopyranones .

- Steric effects : Bulky substituents like phenyl or isopropyl groups (e.g., in 174493-22-2) reduce reaction rates in nucleophilic substitutions but enhance thermal stability .

Physicochemical Properties

Table 2: Physical Property Comparison

Notable Trends:

Biological Activity

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS Number: 90271-21-9) is a sulfur-containing heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12O3S. Its structure is characterized by a tetrahydrothiopyran ring with a carbonyl and sulfone group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi. For instance, a study reported significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Antiparasitic Effects

The compound has shown promise in antiparasitic applications. Research indicates that it exhibits activity against protozoan parasites such as Leishmania and Trypanosoma. In vitro assays demonstrated that derivatives of the compound can induce reactive oxygen species (ROS) production in these parasites, leading to cell death through mitochondrial dysfunction . The effective concentration (EC50) for these activities was found to be below 10 µM, indicating potent antiparasitic properties .

The biological activity of this compound is believed to involve several mechanisms:

- Oxidative Stress Induction : The compound appears to disrupt cellular homeostasis by increasing ROS levels, which can lead to oxidative damage in target cells.

- Enzyme Inhibition : It may act as an allosteric modulator for enzymes involved in metabolic pathways critical for parasite survival. This includes interactions with key amino acids in enzyme binding pockets .

Study on Antiparasitic Activity

In a recent study published in July 2023, researchers synthesized various derivatives of the compound and tested their efficacy against Leishmania panamensis. The results indicated that certain derivatives significantly increased ROS levels and caused mitochondrial perturbation in the parasites. This study provided insights into the structure-activity relationship (SAR) of the compound's derivatives, suggesting modifications that enhance biological activity .

| Compound Derivative | EC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 5 | 153 |

| Derivative B | 8 | 120 |

| Derivative C | 6 | 140 |

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide?

- Methodological Answer :

- 1H and 13C NMR : Analyze proton environments (e.g., methyl groups at δ ~1.3–1.5 ppm and thiopyran ring protons at δ ~2.5–4.5 ppm) and carbon shifts (e.g., carbonyl at ~180–190 ppm, sulfone groups at ~50–60 ppm). Use deuterated solvents like DMSO-d6 or CDCl3 for resolution .

- IR Spectroscopy : Confirm sulfone (SO2) stretches at 1300–1150 cm⁻¹ and carbonyl (C=O) absorption near 1670–1700 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 148 for the parent compound) and fragmentation patterns to validate the structure .

Q. How can researchers synthesize derivatives of this compound for functional studies?

- Methodological Answer :

- Aldehyde Condensation : React with substituted aldehydes (e.g., 4-nitrobenzaldehyde) under basic or acidic conditions. For example, Knoevenagel condensation yields bis-arylidene derivatives (45–50% yields) .

- Optimization : Adjust solvents (THF, DMF) and catalysts (LDA, Lewis acids) to enhance regioselectivity and yield. Monitor reaction progress via TLC or HPLC .

- Example :

| Aldehyde Used | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Nitrobenzaldehyde | 45 | 226–230 |

| 4-Phenoxybenzaldehyde | 50 | 165–168 |

Advanced Research Questions

Q. How can computational models predict the bioactivity of thiopyran-derived compounds?

- Methodological Answer :

- In Silico Screening : Use tools like PASS Online or molecular docking to predict biological targets. For example, dihydro-thiopyran-3-one derivatives show predicted antiasthmatic (Pa = 0.827) and anti-inflammatory (Pa = 0.768) activities .

- ADMET Profiling : Evaluate pharmacokinetics (e.g., CYP450 inhibition, blood-brain barrier penetration) using SwissADME or ADMETLab .

Q. What strategies resolve contradictions in melting points or yields across synthetic batches?

- Methodological Answer :

- Purity Analysis : Perform DSC (differential scanning calorimetry) to detect polymorphic variations or impurities affecting melting points .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to identify side reactions (e.g., incomplete sulfonation or oxidation) .

- Statistical DoE : Apply design-of-experiments (DoE) to optimize variables (temperature, solvent ratio) and reduce batch-to-batch variability .

Q. How should researchers ensure compound purity when vendor-provided COA is unavailable?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities. Compare retention times with standards .

- Elemental Analysis : Validate empirical formula via CHNS/O microanalysis (e.g., C5H8O3S) to confirm stoichiometry .

Q. What safety protocols are critical during exothermic reactions involving this compound?

- Methodological Answer :

- Controlled Conditions : Use jacketed reactors with temperature control (-78°C to 0°C for LDA-mediated reactions) .

- PPE and Ventilation : Wear flame-resistant lab coats, safety goggles, and use fume hoods to handle volatile byproducts (e.g., SO2 gas) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data between synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.